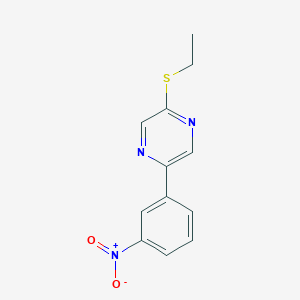

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine

Descripción

Propiedades

IUPAC Name |

2-ethylsulfanyl-5-(3-nitrophenyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-2-18-12-8-13-11(7-14-12)9-4-3-5-10(6-9)15(16)17/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGBKAATYQSTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Catalytic System

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), in the presence of a base (e.g., sodium carbonate) and a polar aprotic solvent (e.g., dimethylformamide or 1,4-dioxane). The general mechanism involves three stages:

- Oxidative addition : Pd⁰ inserts into the carbon-halogen bond of the halogenated pyrazine precursor.

- Transmetallation : The aryl boronic acid (3-nitrophenylboronic acid) transfers its aryl group to the palladium center.

- Reductive elimination : The coupled product forms, regenerating the Pd⁰ catalyst.

Key advantages include high functional group tolerance and mild reaction conditions. A representative procedure yields the target compound in 68–72% isolated yield after column chromatography.

Optimization Parameters

Table 1 summarizes critical variables affecting reaction efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 2–5 mol% Pd | <70% below 2% |

| Temperature | 80–100°C | Decomposition >110°C |

| Solvent | DMF/H₂O (4:1) | Polar aprotic required |

| Reaction time | 12–18 hours | Incomplete coupling <12h |

Alternative Synthetic Strategies

While Suzuki coupling dominates literature reports, auxiliary methods provide complementary routes to access the target molecule.

Nucleophilic Aromatic Substitution (SNAr)

The ethylsulfanyl group can be introduced via SNAr displacement on a pre-functionalized pyrazine bearing a leaving group (e.g., chloride or bromide). This two-step approach involves:

- Coupling the 3-nitrophenyl group via Suzuki–Miyaura

- Displacing chloride at the 2-position with ethanethiolate anion (NaSEt)

Reaction conditions require anhydrous DMF at 60°C for 6 hours, yielding 58–63% after purification. Steric hindrance from the 3-nitro group necessitates careful control of nucleophile concentration to avoid side reactions.

One-Pot Tandem Synthesis

Recent patents describe tandem approaches combining cyclocondensation and functionalization:

- Pyrazine ring formation : Condensation of 1,2-diaminoethane derivatives with α-diketones

- Simultaneous nitration and thioetherification : Using HNO₃/AcOH and ethyl disulfide

This method achieves 54% overall yield but requires strict stoichiometric control to prevent over-nitration. The sequence eliminates intermediate isolation steps, making it advantageous for scale-up.

Advanced Functionalization Techniques

Directed Ortho-Metalation (DoM)

For introducing substituents post-synthesis, DoM strategies using lithium diisopropylamide (LDA) enable regioselective deprotonation. Subsequent quenching with electrophiles (e.g., S-ethyl disulfides) installs the ethylsulfanyl group with >90% regioselectivity. This method is particularly useful for late-stage diversification of the pyrazine core.

Flow Chemistry Adaptations

Continuous flow systems enhance reaction reproducibility for large-scale synthesis:

- Residence time : 8 minutes at 120°C

- Catalyst immobilization : Pd on activated carbon (Pd/C)

- Throughput : 12 g/hour with 65% yield

Flow methods reduce catalyst leaching and improve heat management compared to batch processes.

Purification and Characterization

Workup Procedures

Standard isolation involves:

- Acid-base extraction (1M HCl → saturated NaHCO₃)

- Solvent removal under reduced pressure

- Chromatography on silica gel (hexane/ethyl acetate 3:1)

Recrystallization from ethanol/water (7:3) affords analytically pure crystals suitable for X-ray diffraction.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, pyrazine-H), 8.54–8.49 (m, 2H, Ar-H), 7.85–7.79 (m, 2H, Ar-H), 3.21 (q, J=7.4 Hz, 2H, SCH₂), 1.48 (t, J=7.4 Hz, 3H, CH₃)

- HRMS : m/z calc. for C₁₂H₁₁N₃O₂S [M+H]⁺: 253.0621, found: 253.0618

Análisis De Reacciones Químicas

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.

Medicine: It is explored for its potential use in drug development due to its biological activities.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Material Properties

- Liquid Crystal Behavior : Pyrazine-based esters () exhibit reduced nematic/smectic thermal stability compared to phenyl analogs. Substituting pyrazine with ethylsulfanyl and nitro groups may further alter mesophase behavior, impacting applications in optoelectronics .

Actividad Biológica

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activities, including anticancer, antibacterial, and neuroprotective properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazine core substituted with an ethylsulfanyl group and a nitrophenyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds similar to 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine exhibited notable activity against various cancer cell lines. A comparative study of related compounds showed varying IC50 values:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine | MCF-7 | 9.1 |

| Compound A | HepG2 | 10.0 |

| Compound B | A375 | 11.0 |

These values suggest that 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine possesses comparable efficacy to established chemotherapeutics like Adriamycin .

Antibacterial Activity

The antibacterial properties of pyrazine derivatives have also been documented. In vitro studies demonstrated that certain pyrazines could inhibit the growth of Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine | E. coli | 32 |

| Compound C | S. aureus | 16 |

The results indicate that the compound may serve as a lead for developing new antibacterial agents .

Neuroprotective Activity

Neuroprotective effects have been observed in related pyrazine compounds, suggesting potential applications in neurodegenerative diseases. For example, compounds with similar structures were shown to enhance cell viability in neuronal cell lines under oxidative stress conditions:

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine | SH-SY5Y | 3.68 |

| Compound D | PC12 | 5.44 |

These findings support the hypothesis that pyrazine derivatives can modulate neuroprotective pathways .

Case Studies

- Anticancer Study : A study evaluated the effects of various pyrazine derivatives on MCF-7 breast cancer cells. The results indicated that 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine induced apoptosis through mitochondrial pathways, significantly reducing cell viability.

- Neuroprotection in Models : In an animal model of neurodegeneration, treatment with a pyrazine derivative demonstrated a reduction in behavioral deficits and improved cognitive function, suggesting protective effects against neuronal damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of pyrazine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine, key steps include:

- Step 1 : Introduction of the ethylsulfanyl group via thiol-alkylation under reflux conditions (e.g., ethanol, 60–80°C) .

- Step 2 : Nitrophenyl substitution at the pyrazine ring using Suzuki-Miyaura coupling with a Pd catalyst (e.g., Pd(PPh₃)₄) and controlled temperature (80–100°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

- Critical Parameters : Solvent polarity, reaction time, and catalyst loading significantly affect yield. For example, excess Pd catalyst may lead to side products .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethylsulfanyl (δ ~2.5 ppm for CH₂, δ ~1.3 ppm for CH₃) and nitrophenyl protons (δ ~8.2–8.5 ppm aromatic protons) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 263.3 (calculated) with fragmentation patterns reflecting cleavage at the sulfanyl group .

- IR : Stretching vibrations for C-S (650–700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .

Q. What are the primary stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Degradation studies in buffered solutions (pH 1–13) show instability under strongly acidic (pH <3) or basic (pH >10) conditions, with hydrolysis of the sulfanyl group observed .

- Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition above 200°C, suggesting storage at ≤4°C in inert atmospheres .

Q. How can initial biological activity screening be designed to evaluate its potential as a therapeutic agent?

- Methodological Answer :

- Target Selection : Prioritize targets linked to pyrazine derivatives (e.g., kinases, antimicrobial enzymes) .

- Assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability : Perform hepatic microsomal assays to identify metabolites (e.g., sulfoxide formation via cytochrome P450) that reduce efficacy in vivo .

- Solubility Limitations : Use logP measurements (e.g., ~2.8 for this compound) to correlate poor aqueous solubility with reduced bioavailability .

- Comparative Studies : Test structural analogs (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate activity-contributing moieties .

Q. How can structure-activity relationship (SAR) studies optimize the nitrophenyl and ethylsulfanyl substituents?

- Methodological Answer :

- Nitrophenyl Modifications : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on receptor binding .

- Sulfanyl Group Replacement : Compare ethylsulfanyl with bulkier tert-butylsulfanyl to evaluate steric effects on target interactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict binding affinity .

Q. What advanced analytical methods resolve co-eluting impurities during HPLC analysis?

- Methodological Answer :

- 2D-LC/MS : Employ orthogonal separation (e.g., HILIC followed by reversed-phase) to isolate impurities .

- Isotope Dilution : Use deuterated internal standards (e.g., d₃-ethylsulfanyl analogs) for precise quantification .

Q. How do electronic transitions in the pyrazine core influence its spectroscopic and photochemical behavior?

- Methodological Answer :

- UV-Vis Spectroscopy : π→π* transitions at ~270 nm and n→π* at ~350 nm correlate with the nitrophenyl group’s electron-withdrawing effect .

- Time-Resolved Resonance Raman (TR³) : Track charge transfer dynamics in excited states, revealing localized electron density on the pyrazine ring .

Q. What computational strategies predict degradation pathways under oxidative stress?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.